3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEMWSSELLFNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with thiazolidine-2,4-dione under specific conditions . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The ring strain in azetidines makes them highly reactive, allowing for diverse functionalization .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is C₆H₉ClN₂O₂S. This compound features a thiazolidine ring structure that contributes to its unique chemical properties. The primary mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) , which plays a crucial role in regulating glucose and lipid metabolism. By activating PPAR-γ, this compound enhances insulin sensitivity and reduces blood glucose levels, making it particularly relevant for metabolic disorders like diabetes.
Medicinal Chemistry
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride serves as a precursor in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease treatment. The compound has shown promise in treating conditions such as:
- Diabetes : Its role as a PPAR-γ agonist aids in improving insulin sensitivity and glucose metabolism.
- Cancer : Research indicates significant anticancer properties, with derivatives demonstrating the ability to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 .
Antimicrobial Activity
This compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis through interaction with cytoplasmic Mur ligases. Studies have shown effectiveness against various bacterial strains and fungi, comparable to standard antimicrobial agents.
Anti-inflammatory and Antioxidant Effects
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride also demonstrates anti-inflammatory and antioxidant activities. These properties are beneficial in managing chronic inflammatory diseases and oxidative stress-related conditions .
Case Study 1: Anticancer Activity
In vitro studies have assessed the anticancer effects of derivatives of thiazolidine compounds on human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). These studies revealed lower IC₅₀ values compared to standard treatments like irinotecan, indicating potential for therapeutic use.
Case Study 2: Diabetes Management
Research involving animal models has shown that administration of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride leads to improved insulin sensitivity and reduced oxidative stress at lower doses. These findings suggest its utility in developing treatments for type 2 diabetes.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among TZD Derivatives
- Azetidine vs.
- Hydrochloride Salt : Enhances aqueous solubility relative to neutral TZD derivatives, such as 3-(4-chlorobenzyl)TZD .
Pharmacological Activities
Table 3: Bioactivity Comparison of TZD Derivatives
- Target Compound vs. Benzylidene Derivatives : The absence of a 5-benzylidene group may reduce direct anticancer activity but improve metabolic stability due to fewer aromatic rings .
- Azetidine vs. Aminoethyl Substituents: The cyclic amine in azetidine may enhance blood-brain barrier penetration compared to linear aminoethyl groups .
Physical-Chemical Properties
Table 4: Physicochemical Profiling
- Hydrochloride Advantage : The salt form of the target compound likely improves solubility over neutral TZD derivatives, aligning with bioavailability principles .
Biological Activity
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.
The primary mechanisms through which 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride exerts its biological effects include:
- PPARγ Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes the storage of fatty acids in adipocytes, thereby reducing circulating fatty acid levels.
- Inhibition of Mur Ligases : It inhibits cytoplasmic Mur ligases, enzymes critical for bacterial cell wall synthesis. This antimicrobial activity suggests potential applications in treating bacterial infections .
The compound exhibits various biochemical properties that contribute to its biological activity:
- Anticancer Activity : Studies indicate that 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against DU-145 prostate cancer cells by inducing apoptosis and cell cycle arrest .
- Antioxidant Properties : The compound also demonstrates antioxidant activity, which can mitigate oxidative stress-related damage in cells.
In Vitro Studies
Several studies have evaluated the biological activity of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride:
- Cancer Cell Lines : In vitro assays revealed that the compound significantly reduces the viability of various cancer cell lines, including prostate and breast cancer cells. The IC50 values for these effects are typically in the micromolar range, indicating potent activity .
- Microbial Activity : The compound's ability to inhibit Mur ligases positions it as a potential antimicrobial agent. Preliminary tests have shown effectiveness against both gram-positive and gram-negative bacteria .
Case Studies
A notable study involved the synthesis and evaluation of thiazolidine derivatives similar to 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride. These derivatives exhibited varying degrees of anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some demonstrating IC50 values as low as 0.97 µM, highlighting the potential for targeted cancer therapies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2-mercaptocarboxylic acids or methyl thioglycolate with carbonyldiimidazole (CDI) and azetidin-3-ylamine derivatives. Acid-catalyzed methanolysis may further stabilize intermediates. Optimization involves varying solvents (e.g., DMF, THF), temperatures (40–80°C), and catalysts (e.g., triethylamine). Reaction progress should be monitored via TLC or HPLC. Yield improvements can be achieved by isolating intermediates, such as cyclic N-hydroxyimides, before final cyclization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the azetidine ring (δ 3.5–4.5 ppm for CH2-N protons) and thiazolidinedione carbonyl groups (δ 165–175 ppm).
- IR Spectroscopy : Identify C=O stretches (~1750 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- HPLC : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient.
- Melting Point : Compare observed values with literature data to confirm crystallinity .
Q. What purification strategies are effective for isolating this compound from reaction by-products?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates polar by-products. Recrystallization in ethanol/water mixtures enhances purity. For hydrochloride salts, ion-exchange chromatography or pH-controlled precipitation (using HCl/NaOH) can isolate the protonated form .
Advanced Research Questions
Q. How can computational quantum chemistry and reaction path searches improve synthesis design?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Reaction path searches identify energetically favorable pathways, while machine learning models trained on experimental datasets (e.g., solvent effects, catalyst performance) narrow optimal conditions. ICReDD’s integrated computational-experimental workflow exemplifies this approach, reducing trial-and-error experimentation .
Q. How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer : Cross-validate methods by replicating published procedures with strict control of variables (e.g., moisture, oxygen). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For NMR discrepancies, compare spectra under identical solvent/temperature conditions. If intermediates are unstable (e.g., N-hydroxyimides), in-situ monitoring via FT-IR or Raman spectroscopy clarifies degradation pathways .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Synthesize derivatives with modifications to the azetidine ring (e.g., 3-methyl substitution) or thiazolidinedione core (e.g., 5-aryl groups). Test in vitro bioactivity (e.g., enzyme inhibition assays for diabetes or inflammation targets). Pair with molecular docking (AutoDock, Schrödinger) to predict binding affinities. For example, analogs with trifluoromethyl groups (as in ) enhance metabolic stability .
Q. How can factorial design optimize reaction conditions for scale-up?
- Methodological Answer : Apply a 2^k factorial design to test variables: temperature (40°C vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading (1% vs. 5%). Response surface methodology (RSM) models interactions between factors. This approach efficiently identifies robust conditions for reproducibility, minimizing resource waste .
Q. What strategies mitigate challenges in handling hygroscopic or reactive intermediates?
- Methodological Answer : Use inert atmosphere techniques (glovebox, Schlenk line) for moisture-sensitive intermediates like azetidinylamines. Stabilize reactive species via derivatization (e.g., Boc-protection). Lyophilization preserves hydrochloride salts. For by-products, employ quenching protocols (e.g., aqueous NaHCO3 for excess CDI) and validate waste disposal with regulatory guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
